4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
Description
4-Methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic coumarin derivative characterized by a 4-methyl-substituted chromen-2-one core. The compound features a benzyloxycarbonyl (Cbz)-protected norvalinate ester moiety at the 7-position of the chromen ring. The Cbz group enhances stability against enzymatic degradation, while the norvalinate side chain may influence solubility and intermolecular interactions .
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C23H23NO6/c1-3-7-19(24-23(27)28-14-16-8-5-4-6-9-16)22(26)29-17-10-11-18-15(2)12-21(25)30-20(18)13-17/h4-6,8-13,19H,3,7,14H2,1-2H3,(H,24,27) |
InChI Key |
ILSFVECHGLYEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via methylation using methyl iodide and a strong base like potassium carbonate.
Attachment of the Norvaline Moiety: The norvaline moiety is introduced by coupling the chromenone derivative with N-[(benzyloxy)carbonyl]norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly in the context of protease inhibitors.
Chemical Biology: It serves as a probe for studying protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl-protected norvaline moiety can act as a substrate or inhibitor for proteases, thereby modulating their activity. The chromenone core may also interact with other proteins or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of Cbz-protected coumarin derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, molecular properties, and inferred functional implications.
Alkyl-Substituted Chromen Derivatives
Compound A: 4-Butyl-8-methyl-2-oxo-2H-1-benzopyran-7-yl N-[(benzyloxy)carbonyl]norvalinate Compound B: 8-Methyl-2-oxo-4-propyl-2H-1-benzopyran-7-yl N-[(benzyloxy)carbonyl]norvalinate
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Substituent at Position 4 | Methyl | Butyl | Propyl |
| Substituent at Position 8 | None | Methyl | Methyl |
| Molecular Formula | C₂₇H₃₁NO₆ | C₂₇H₃₁NO₆ | C₂₇H₃₁NO₆ |
| Molecular Weight | 465.55 g/mol | 465.55 g/mol | 465.55 g/mol |
| Availability | Not specified | 3 mg | 3 mg |
Key Observations :
- Both analogs share the Cbz-norvalinate group and chromen core but differ in alkyl chain length at position 4 (butyl vs. propyl) and the presence of a methyl group at position 7.
- However, this could also reduce aqueous solubility .
Carbamate and Sulfonic Acid Derivatives
Compound C: MethylN-{4-[(4-Methoxyphenoxy)methyl]-2-oxo-2H-chromen-7-yl}carbamate Compound D: (1S,2S)-2-({N-[(Benzyloxy)Carbonyl]-L-Leucyl}Amino)-1-Hydroxy-3-[(3S)-2-Oxopyrrolidin-3-Yl]Propane-1-Sulfonic Acid
| Property | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Functional Group at Position 7 | Cbz-Norvalinate | Methoxyphenoxy Carbamate | Cbz-Leucinamide Sulfonic Acid |
| Molecular Formula | C₂₇H₃₁NO₆ | C₂₀H₁₉NO₇ | C₂₁H₃₁N₃O₈S |
| Molecular Weight | 465.55 g/mol | 385.37 g/mol | 485.55 g/mol |
| Notable Features | Ester linkage | Carbamate linkage | Sulfonic acid group |
Key Observations :
- Compound C replaces the Cbz-norvalinate with a methoxyphenoxy carbamate, likely reducing steric bulk and altering electronic properties. This may shift UV-Vis absorption profiles due to the electron-donating methoxy group .
- This modification is advantageous for aqueous-phase applications but may limit blood-brain barrier penetration in drug design .
Simplified Cbz-Protected Amino Acid Esters
Compound E : N-[(Benzyloxy)Carbonyl]Glycine Methyl Ester
Compound F : N-(Benzyloxycarbonyloxy)Succinimide
| Property | Target Compound | Compound E | Compound F |
|---|---|---|---|
| Core Structure | Chromen-2-one | Glycine Methyl Ester | Succinimide |
| Molecular Formula | C₂₇H₃₁NO₆ | C₁₁H₁₃NO₄ | C₁₂H₁₁NO₅ |
| Molecular Weight | 465.55 g/mol | 223.22 g/mol | 249.21 g/mol |
| Applications | Research chemical | Peptide synthesis | Active ester reagent |
Key Observations :
Structural and Functional Implications
- Solubility: Polar groups like sulfonic acid (Compound D) or carbamates (Compound C) improve water solubility, critical for intravenous drug delivery .
- Stability : The Cbz group in the target compound and analogs protects against rapid enzymatic cleavage, extending half-life in biological environments .
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. Coumarins have been extensively studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is (4-methyl-2-oxo-2H-chromen-7-yl) N-[(benzyloxy)carbonyl]norvalinate. Its molecular formula is , with a molecular weight of 425.46 g/mol. The structure includes a coumarin core with a benzyloxycarbonyl group attached to the nitrogen atom of norvalinate.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
- Acetylcholinesterase Inhibition : Research has indicated that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the brain. A study reported an IC50 value of 13.5 ± 1.7 nM for one derivative, showcasing its potential in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, with studies indicating superior anti-inflammatory activity compared to standard drugs like ibuprofen .
Biological Assays and Case Studies
Several studies have evaluated the biological activity of this compound through various assays:
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease.
- Infectious Diseases : The antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- Inflammatory Disorders : Its anti-inflammatory effects could be harnessed in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
